5-diphenylmethylene-2(5H)-furanone
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Overview
Description
5-Diphenylmethylene-2(5H)-furanone is an organic compound characterized by a furanone ring substituted with a diphenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-diphenylmethylene-2(5H)-furanone typically involves the condensation of benzaldehyde with furan-2(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the diphenylmethylene group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Diphenylmethylene-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the diphenylmethylene group to a diphenylmethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furanone ring or the diphenylmethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include various substituted furanones and diphenyl derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
5-Diphenylmethylene-2(5H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-diphenylmethylene-2(5H)-furanone involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Diphenylmethylene-2(5H)-thiophenone: Similar structure but with a thiophene ring instead of a furanone ring.
5-Diphenylmethylene-2(5H)-pyranone: Contains a pyranone ring instead of a furanone ring.
Uniqueness
5-Diphenylmethylene-2(5H)-furanone is unique due to its specific furanone ring structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
18812-36-7 |
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Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5-benzhydrylidenefuran-2-one |
InChI |
InChI=1S/C17H12O2/c18-16-12-11-15(19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
InChI Key |
IEHHVHWZADMUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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